molecular formula C17H11Cl2N5O3 B4139203 N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE

N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE

Cat. No.: B4139203
M. Wt: 404.2 g/mol
InChI Key: RKIZDFQFXGHTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a pyrimidine ring substituted with amino and nitro groups, as well as a chlorophenyl group

Mechanism of Action

Target of Action

It’s known that similar compounds have shown inhibitory effects on immune-activated nitric oxide production . This suggests that the compound might interact with enzymes or receptors involved in nitric oxide synthesis or regulation.

Mode of Action

The exact mode of action of this compound is yet to be elucidated. Based on the structure and the known activities of similar compounds, it can be hypothesized that it may inhibit the production of nitric oxide, a molecule that plays a crucial role in various physiological and pathological processes .

Biochemical Pathways

The compound may affect the nitric oxide synthesis pathway. Nitric oxide is a signaling molecule that plays a role in various physiological processes such as vasodilation, neurotransmission, and immune response. By inhibiting nitric oxide production, the compound could potentially modulate these processes .

Pharmacokinetics

Similar compounds have been studied, and they rapidly distribute in the subarachnoid space and ventricles after administration . The clearance of these compounds from the cerebrospinal fluid (CSF) space and brain is relatively fast .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it indeed inhibits nitric oxide production, it could potentially modulate physiological processes regulated by nitric oxide, such as vasodilation, neurotransmission, and immune response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, amino acid metabolism in immune cells is known to be an important underlying mechanism leading to impaired anti-tumor immunity . Therefore, the compound’s action could potentially be influenced by the metabolic state of the cells and the availability of certain amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach is to start with the chlorination of a suitable phenyl precursor, followed by nitration and subsequent amination to introduce the amino and nitro groups on the pyrimidine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide and dimethylformamide are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-chlorophenyl]-(2-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O3/c18-9-5-6-13(23-17-14(24(26)27)16(20)21-8-22-17)11(7-9)15(25)10-3-1-2-4-12(10)19/h1-8H,(H3,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIZDFQFXGHTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=NC=NC(=C3[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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